

An In-depth Technical Guide to the Chemical Structure of Isoagarotetrol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Isoagarotetrol*

Cat. No.: B2757924

[Get Quote](#)

Abstract: **Isoagarotetrol** is a naturally occurring tetrahydroxylated 2-(2-phenylethyl)chromone derivative isolated from agarwood, the resinous heartwood of Aquilaria species.^{[1][2][3]} This guide provides a comprehensive overview of its chemical structure, including its systematic nomenclature, stereochemistry, and the spectroscopic techniques employed for its elucidation. Furthermore, it details its physicochemical properties, methods of isolation, and known biological activities, positioning **Isoagarotetrol** as a compound of interest for further research in pharmacology and natural product chemistry.

Introduction

Discovery and Natural Occurrence

Isoagarotetrol is a secondary metabolite found in agarwood, a highly valued resinous wood used for centuries in traditional medicine and perfumery.^[1] It is primarily isolated from trees of the Aquilaria genus, particularly *Aquilaria sinensis*, which produce the resin as a defense mechanism against injury or infection.^{[1][2]} The complex chemical composition of agarwood includes a variety of chromone derivatives, sesquiterpenes, and other aromatic compounds, with **Isoagarotetrol** being one of the characteristic non-volatile chromones.^[4]

Significance in Natural Product Chemistry and Pharmacology

The unique structural features of **Isoagarotetrol**, particularly its polyhydroxylated chromone core, have drawn the attention of researchers. Preliminary studies have revealed that

Isoagarotetrol possesses significant antioxidant and anti-inflammatory properties.[1] It has been shown to be effective in scavenging free radicals and inhibiting the production of pro-inflammatory cytokines in vitro.[1] These biological activities suggest its potential as a lead compound for the development of new therapeutic agents.[1]

Chemical Identity and Nomenclature

A precise understanding of a molecule begins with its unambiguous identification. The following section details the systematic naming and standard chemical identifiers for **Isoagarotetrol**.

Systematic (IUPAC) Name

The formal name for **Isoagarotetrol**, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (5S,6R,7S,8R)-5,6,7,8-tetrahydroxy-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-4-one.[1] This name precisely describes the molecular structure, including the stereochemistry of its four chiral centers.

Common Synonyms

In scientific literature and chemical databases, **Isoagarotetrol** may also be referred to by the synonym: (5S,6R,7S,8R)-5,6,7,8-Tetrahydroxy-2-phenethyl-5,6,7,8-tetrahydro-4H-chromen-4-one.[1]

Unique Chemical Identifiers

For database searching and regulatory purposes, the following identifiers are assigned to **Isoagarotetrol**:

Identifier	Value
CAS Number	104060-61-9 [1] [2] [3] [5]
Molecular Formula	C ₁₇ H ₁₈ O ₆ [1] [5]
SMILES	O=C(C=C(CCC1=CC=CC=C1)O2)C3=C2-- INVALID-LINK----INVALID-LINK----INVALID- LINK--[C@H]3O [2] [3] [5]
InChI	InChI=1S/C17H18O6/c18-11-8-10(7-6-9-4-2-1- 3-5-9)23-17- 12(11)13(19)14(20)15(21)16(17)22/h1-5,8,13- 16,19-22H,6-7H2/t13-,14+,15-,16+/m0/s1 [1]
InChI Key	CWMIROLCTHMEEO-XUWVNRHRSA-N [1] [5]

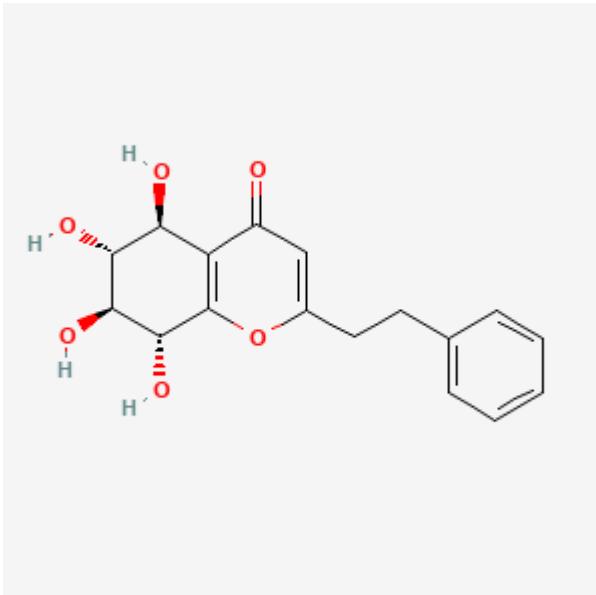
Molecular Structure and Stereochemistry

Core Scaffold

The fundamental structure of **Isoagarotetrol** is built upon a 2-(2-phenylethyl)chromone scaffold. This core consists of a benzopyran-4-one (chromone) ring system substituted at the 2-position with a phenylethyl group. This class of compounds is characteristic of Aquilaria species.[\[4\]](#)

Key Functional Groups

The notable features of the **Isoagarotetrol** molecule are:


- A phenylethyl group: This nonpolar moiety contributes to the overall lipophilicity of the molecule.
- A chromone core: This heterocyclic system is known for a wide range of biological activities.
- A tetrahydroxy system: Four hydroxyl (-OH) groups are located on the saturated portion of the pyran ring, rendering this part of the molecule highly polar and capable of extensive hydrogen bonding.

Stereochemical Configuration

Isoagarotetrol has four stereocenters at positions 5, 6, 7, and 8. The specific spatial arrangement of the hydroxyl groups is defined by the IUPAC name as (5S, 6R, 7S, 8R). This precise stereochemistry is crucial for its biological activity and differentiates it from its diastereomer, agarotetrol, which has a (5S, 6R, 7R, 8S) configuration.^[6] The stereochemical notation is defined using the Cahn-Ingold-Prelog (CIP) priority rules.

2D and 3D Structural Representations

The two-dimensional structure of **Isoagarotetrol** illustrates the connectivity of the atoms, while a three-dimensional model provides insight into its spatial arrangement, which is critical for understanding its interaction with biological targets.

2D Chemical Structure of **Isoagarotetrol**:

Physicochemical Properties

The physical and chemical properties of **Isoagarotetrol** are summarized in the table below.

Property	Value	Source
Molecular Weight	318.32 g/mol	[1] [2] [3] [5]
Appearance	White to off-white solid powder	[1] [2]
Purity	>98% (HPLC) or 99.93%	[1] [2] [3]
Storage	4°C, protect from light. In solvent: -80°C for 6 months; -20°C for 1 month.	[2]

Spectroscopic Characterization and Structural Elucidation

The definitive structure of natural products like **Isoagarotetrol** is determined through a combination of powerful analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[\[7\]](#)[\[8\]](#) These methods provide detailed information about the carbon-hydrogen framework, molecular weight, and elemental composition.[\[7\]](#)[\[9\]](#)[\[10\]](#)

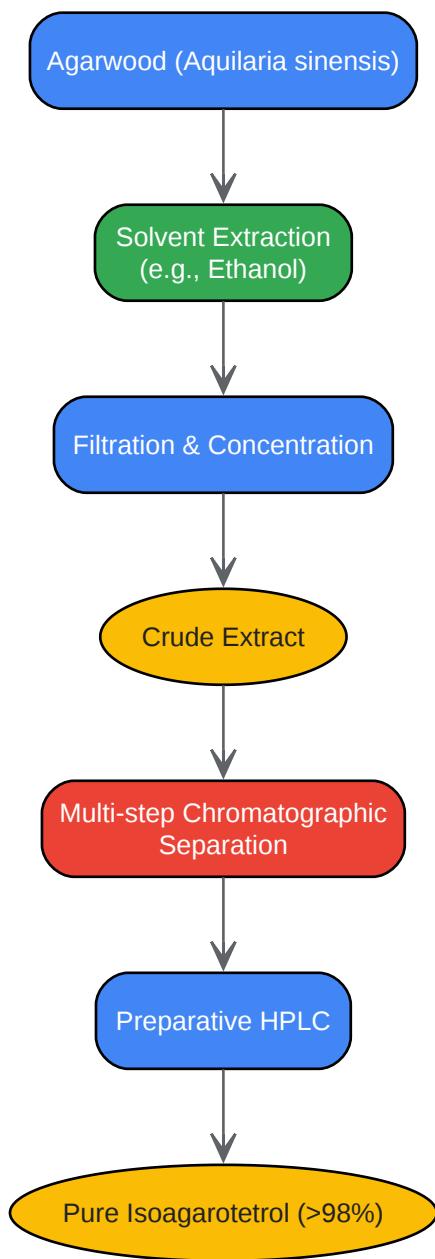
The Role of NMR and Mass Spectrometry

- Mass Spectrometry (MS): Provides the accurate molecular weight and elemental formula ($C_{17}H_{18}O_6$), which is the first crucial piece of evidence in structural elucidation.[\[8\]](#)
- Nuclear Magnetic Resonance (NMR): 1D NMR (1H and ^{13}C) reveals the chemical environment of each proton and carbon atom, while 2D NMR experiments (like COSY, HSQC, and HMBC) are used to piece together the molecular connectivity and establish the final structure.[\[8\]](#)

The combination of these techniques provides an unambiguous confirmation of the compound's identity.[\[7\]](#)[\[11\]](#)

Caption: Workflow for the structural elucidation of **Isoagarotetrol**.

Isolation and Purification


The isolation of **Isoagarotetrol** from its natural source is a multi-step process requiring careful extraction and purification techniques.[\[1\]](#)

Extraction from Natural Sources

The process typically begins with the extraction of agarwood samples using organic solvents. [\[1\]](#) A common method involves cold-soaking the powdered wood in ethanol to draw out the secondary metabolites, including **Isoagarotetrol**.[\[1\]](#)

Chromatographic Separation

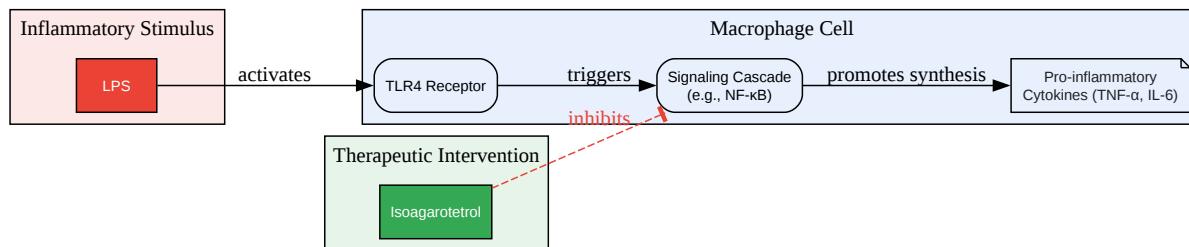
The crude ethanol extract is a complex mixture of compounds. To isolate **Isoagarotetrol**, the extract is subjected to various chromatographic techniques.[\[1\]](#) High-Performance Liquid Chromatography (HPLC) is often employed in the final purification stages to obtain the compound at a high purity level (>98%).[\[3\]](#)[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: General workflow for the isolation and purification of **Isoagarotetrol**.

Biological Activity and Potential Applications

Antioxidant and Anti-inflammatory Properties


Isoagarotetrol has demonstrated notable biological activities in preclinical studies. It acts as an antioxidant by scavenging DPPH radicals and reducing nitric oxide production in vitro.^[1] Its

anti-inflammatory effects are characterized by the inhibition of pro-inflammatory cytokine release in lipopolysaccharide (LPS)-stimulated macrophages.^[1]

Potential as a Lead Compound in Drug Discovery

The unique chemical structure and dual antioxidant/anti-inflammatory activities make

Isoagarotetrol a promising candidate for further investigation.^[1] It can serve as a scaffold for the synthesis of new derivatives with enhanced potency and selectivity, particularly for diseases associated with oxidative stress and inflammation.

[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory mechanism of **Isoagarotetrol**.

Conclusion

Isoagarotetrol is a structurally distinct natural product from agarwood with a well-defined stereochemistry. Its chemical structure, confirmed by modern spectroscopic methods, features a polyhydroxylated chromone core that is likely responsible for its observed antioxidant and anti-inflammatory activities. The detailed understanding of its structure, properties, and biological potential provides a solid foundation for future research in medicinal chemistry and pharmacology, aiming to harness its therapeutic possibilities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isoagarotetrol | 104060-61-9 | MOLNOVA [molnova.com]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. Isoagarotetrol | Alcohols | Ambeed.com [ambeed.com]
- 6. Agarotetrol | C17H18O6 | CID 13606036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. NMR And Mass Spectrometry In Pharmaceutical Development [pharmaceuticalonline.com]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Beyond the Paradigm: Combining Mass Spectrometry and Nuclear Magnetic Resonance for Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biotecnologiaindustrial.fcen.uba.ar [biotecnologiaindustrial.fcen.uba.ar]
- 11. Combining Mass Spectrometry and NMR Improves Metabolite Detection and Annotation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure of Isoagarotetrol]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2757924#what-is-the-chemical-structure-of-isoagarotetrol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com